N-[(4-bromophenyl)(furan-2-ylformamido)methyl]furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide typically involves the reaction of 4-bromobenzaldehyde with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furamide under controlled conditions to yield the final product . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)(2-furoylamino)methyl]-2-furamide
- N-[(2-furoylamino)(3-nitrophenyl)methyl]-2-furamide
- N-(2-bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide
Uniqueness
N-[(4-bromophenyl)(2-furoylamino)methyl]-2-furamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H13BrN2O4 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22) |
InChI Key |
LMJQBJFNLJYYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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